

Application Note: Analysis of Fluazifop Residues in Soil Using a Modified QuEChERS Method

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazifop-p-butyl is a selective post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. In the soil, it rapidly hydrolyzes to its active metabolite, fluazifop acid. Due to their potential environmental impact and persistence, regulatory bodies worldwide require sensitive and reliable methods for monitoring fluazifop residues in soil. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient approach for the extraction and cleanup of pesticide residues from complex matrices like soil. This application note provides a detailed protocol for the analysis of fluazifop-p-butyl and its primary metabolite, fluazifop acid, in soil using a modified QuEChERS extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Analytical Strategy

The methodology is designed for the quantitative determination of **fluazifop**-p-butyl and **fluazifop** acid in various soil types. The procedure involves extraction of the soil sample with an acetonitrile/buffer solution, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove matrix interferences prior to LC-MS/MS analysis.

Data Presentation



The following tables summarize the quantitative performance of the method for the analysis of **fluazifop**-p-butyl and **fluazifop** acid in soil.

Table 1: Method Performance Characteristics

Analyte	Limit of Quantitation (LOQ) (µg/kg)	Limit of Detection (LOD) (μg/kg)
Fluazifop-p-butyl	1.0[1][2]	0.5[1]
Fluazifop acid	1.0[1][2]	0.5[1]

Table 2: Recovery and Precision Data in Various Soil Matrices[1]



Analyte	Fortification Level (µg/kg)	Soil Type	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)
Fluazifop-p-butyl	1.0 (LOQ)	Sandy Loam	95	5.8
10	Sandy Loam	98	3.1	_
50	Sandy Loam	97	2.5	
1.0 (LOQ)	Loam	92	6.5	
10	Loam	96	4.2	
50	Loam	94	3.8	_
1.0 (LOQ)	Sand	99	4.7	
10	Sand	101	2.9	
50	Sand	98	3.3	_
Fluazifop acid	1.0 (LOQ)	Sandy Loam	93	7.1
10	Sandy Loam	97	4.5	_
50	Sandy Loam	96	3.9	_
1.0 (LOQ)	Loam	90	8.2	_
10	Loam	94	5.1	_
50	Loam	92	4.7	_
1.0 (LOQ)	Sand	97	5.5	_
10	Sand	99	3.6	_
50	Sand	98	4.1	

Experimental Protocols Sample Preparation and Extraction



- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil before taking a subsample for extraction.
- Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g of soil and add 7 mL of deionized water, then allow to hydrate for 30 minutes.
- Fortification (for QC): For recovery studies, add the appropriate volume of a standard solution of **fluazifop**-p-butyl and **fluazifop** acid in acetonitrile to the soil sample.
- Extraction Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
- Extraction: Cap the tube and shake it vigorously for 5 minutes using a mechanical shaker.
- Salting Out: Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
- Second Extraction: Immediately cap the tube and shake vigorously for 2 minutes.
- Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE centrifuge tube.
- d-SPE Tube Composition: The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18 sorbent.
- Cleanup: Vortex the d-SPE tube for 1 minute to ensure thorough mixing of the extract with the sorbents.
- Centrifugation: Centrifuge the d-SPE tube at a high rcf (e.g., ≥5000) for 2 minutes.
- Final Extract: The resulting supernatant is the cleaned extract.

LC-MS/MS Analysis



- Dilution: Dilute a portion of the cleaned extract with a suitable solvent (e.g., mobile phase initial conditions) before injection into the LC-MS/MS system. A 4x dilution is a common starting point.[1]
- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used for analysis.
- LC Conditions:
 - Column: Ascentis Express C8 (50 x 3.0 mm, 2.7 μm) or equivalent.[1][3]
 - Mobile Phase A: 0.1% formic acid in water.[1][3]
 - Mobile Phase B: 0.1% formic acid in methanol.[1][3]
 - Gradient: A suitable gradient program should be used to separate the analytes from matrix components. An example gradient is: 0-0.5 min (10% B), 1.5-4.0 min (ramp to 60% B), 4.5-6.5 min (ramp to 90% B), followed by re-equilibration.[1]
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 μL.
- MS/MS Conditions:
 - Ionization Mode: ESI positive for fluazifop-p-butyl and ESI negative for fluazifop acid.[1]
 [3]
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Fluazifop-p-butyl (Positive Ion Mode):
 - Quantification: 384.15 → 328.00[1][3]
 - Confirmation: 384.14 → 282.00[1][3]



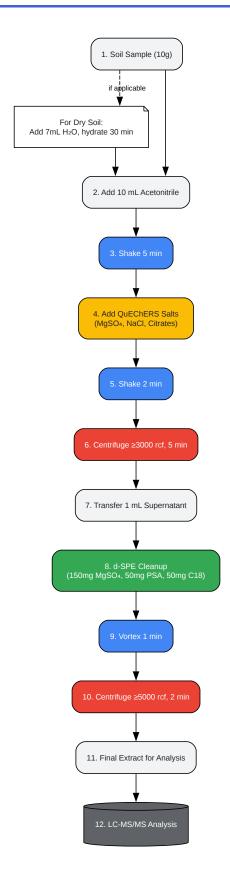
• Fluazifop acid (Negative Ion Mode):

■ Quantification: 326.06 → 254.00[1][3]

■ Confirmation: 326.07 → 226.00[1][3]

Workflow Diagram





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Caption: QuEChERS workflow for fluazifop analysis in soil.



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